molecular formula C14H15NO B8170317 2-Methoxy-4'-methyl-biphenyl-3-ylamine

2-Methoxy-4'-methyl-biphenyl-3-ylamine

Cat. No.: B8170317
M. Wt: 213.27 g/mol
InChI Key: XAVSEBNJUVQRJA-UHFFFAOYSA-N
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Description

2-Methoxy-4’-methyl-biphenyl-3-ylamine is an organic compound that belongs to the biphenyl class of chemicals Biphenyl compounds are characterized by two benzene rings connected by a single bond This specific compound features a methoxy group (-OCH3) at the 2-position and a methyl group (-CH3) at the 4’-position on the biphenyl structure, with an amine group (-NH2) attached to the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4’-methyl-biphenyl-3-ylamine typically involves several steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of biphenyl derivatives, including 2-Methoxy-4’-methyl-biphenyl-3-ylamine, often relies on scalable and cost-effective methods. The Suzuki-Miyaura coupling reaction is widely used due to its versatility and compatibility with various functional groups . Additionally, other methods such as the Ullmann reaction and the Wurtz-Fittig reaction may be employed depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-methyl-biphenyl-3-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

2-Methoxy-4’-methyl-biphenyl-3-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-methyl-biphenyl-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-biphenyl-3-ylamine: Lacks the methyl group at the 4’-position.

    4’-Methyl-biphenyl-3-ylamine: Lacks the methoxy group at the 2-position.

    2-Methoxy-4’-methyl-biphenyl: Lacks the amine group at the 3-position.

Uniqueness

2-Methoxy-4’-methyl-biphenyl-3-ylamine is unique due to the presence of both the methoxy and methyl groups, as well as the amine functionality. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-3-(4-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-6-8-11(9-7-10)12-4-3-5-13(15)14(12)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVSEBNJUVQRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=CC=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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